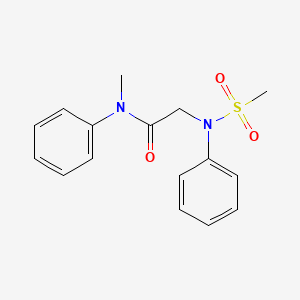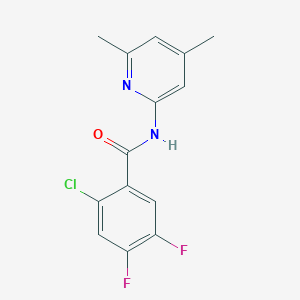![molecular formula C23H14BrClN4O B4559858 6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4559858.png)
6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H14BrClN4O and its molecular weight is 477.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.00395 g/mol and the complexity rating of the compound is 654. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
- A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines, which showed cytotoxic activities against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. The synthesized pyrazolopyrimidines exhibit potential as anticancer and anti-inflammatory agents. Rahmouni et al. (2016)
Antimicrobial Activity
- Reddy et al. (2010) developed linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one, which displayed antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. This suggests the compound's utility in antimicrobial applications. Reddy et al. (2010)
Anti-Microbial Additive in Surface Coatings
- El‐Wahab et al. (2015) studied heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste. These compounds showed significant antimicrobial effects, indicating their potential use in surface coatings and printing inks. El‐Wahab et al. (2015)
Antimicrobial and Anticancer Agents
- Hafez et al. (2016) synthesized new compounds from pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited strong antimicrobial and anticancer activities, outperforming even the reference drug doxorubicin in some cases. This highlights the potential of pyrazolopyrimidine derivatives in developing new antimicrobial and anticancer therapies. Hafez et al. (2016)
Herbicidal Activity
- Luo et al. (2017) reported on pyrazolo[3,4-d]pyrimidine-4-one derivatives that demonstrated inhibitory activities against the root growth of Brassica napus and Echinochloa crusgalli. This suggests potential applications of these compounds in agriculture as herbicides. Luo et al. (2017)
Adenosine Receptor Affinity
- Harden et al. (1991) synthesized pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which exhibited A1 adenosine receptor affinity. These compounds, particularly the 3-chlorophenyl and butyl group derivatives, showed potential for therapeutic applications involving adenosine receptors. Harden et al. (1991)
DNA Interaction and Cytotoxicity in Organometallic Compounds
- Varma et al. (2020) synthesized rhenium(I) complexes containing pyrazolo[1,5-a]pyrimidine derivatives, which demonstrated cytotoxic effects against cancer cell lines and potential for DNA interaction. This suggests their use in cancer therapy and as DNA-targeting agents. Varma et al. (2020)
Properties
IUPAC Name |
6-(4-bromophenyl)-5-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14BrClN4O/c24-16-8-6-15(7-9-16)21-27-22-20(14-26-29(22)19-4-2-1-3-5-19)23(30)28(21)18-12-10-17(25)11-13-18/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWGEJHKYINBQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=N3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14BrClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


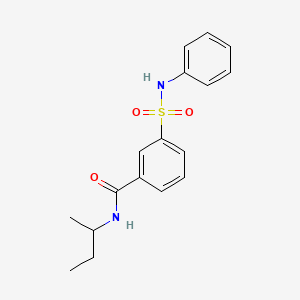
![(2E)-3-(4-tert-butylphenyl)-N-[2-(cyclohexylsulfanyl)ethyl]prop-2-enamide](/img/structure/B4559784.png)
![4-[3,5-DIMETHYL-1-(4-METHYLBENZYL)-1H-PYRAZOL-4-YL]-5-[(5-METHYL-1H-PYRAZOL-1-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4559790.png)
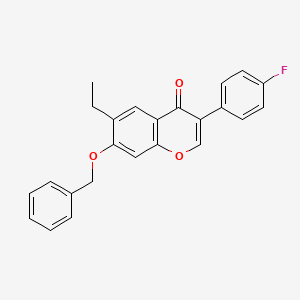
![N-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methyl]-1-pyridin-2-ylmethanamine;hydrochloride](/img/structure/B4559794.png)
![1-[1-(1,3-Benzodioxol-5-yl)ethyl]-3-(3-chlorophenyl)thiourea](/img/structure/B4559801.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B4559810.png)
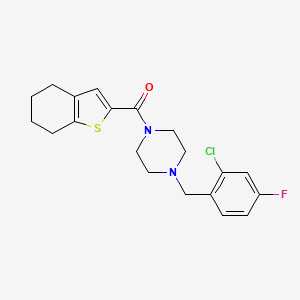
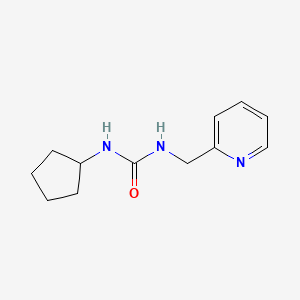
![isopropyl 4-{[5-(2-naphthyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoate](/img/structure/B4559824.png)
![Ethyl 4-(10-cyano-9-oxo-6,8-diazaspiro[4.5]dec-7-en-7-yl)piperazine-1-carboxylate](/img/structure/B4559833.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4559850.png)
